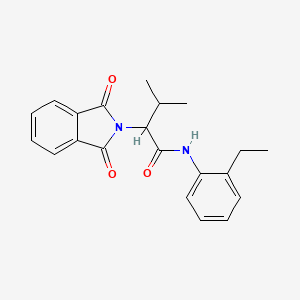

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-ethylphenyl)-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-ethylphenyl)-3-methylbutanamide is a complex organic compound that features a phthalimide moiety and a substituted butanamide structure. Compounds with similar structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-ethylphenyl)-3-methylbutanamide typically involves the following steps:

Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

Substitution Reaction: The phthalimide is then reacted with an appropriate halogenated compound to introduce the 2-ethylphenyl group.

Amidation: The final step involves the amidation reaction where the substituted phthalimide is reacted with 3-methylbutanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions could target the carbonyl groups in the phthalimide moiety, potentially converting them to alcohols.

Substitution: The aromatic ring may undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

Catalysis: The compound could be studied for its potential as a ligand in catalytic reactions.

Material Science: Its unique structure might make it useful in the development of new materials with specific properties.

Biology

Enzyme Inhibition: Compounds with similar structures are often investigated for their ability to inhibit specific enzymes.

Cell Signaling: It could be studied for its effects on cellular signaling pathways.

Medicine

Drug Development:

Industry

Polymer Production: The compound might be used as a monomer or additive in the production of specialized polymers.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Cell Signaling: It could interact with receptors or signaling proteins, modulating their activity and affecting downstream pathways.

Comparison with Similar Compounds

Similar Compounds

Phthalimide Derivatives: Compounds like N-phenylphthalimide or N-(2-chlorophenyl)phthalimide.

Butanamide Derivatives: Compounds like N-(2-ethylphenyl)-3-methylbutanamide.

Uniqueness

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-ethylphenyl)-3-methylbutanamide is unique due to its combination of a phthalimide moiety with a substituted butanamide structure, which may confer distinct biological and chemical properties not observed in simpler analogs.

Biological Activity

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-ethylphenyl)-3-methylbutanamide is a member of the isoindole family, characterized by its unique structural features and potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula: C18H22N2O3

Molecular Weight: 314.38 g/mol

CAS Number: Not specifically listed; however, related compounds can be referenced for context.

Structure

The compound features a dioxo isoindole moiety linked to a substituted butanamide. This structural configuration is fundamental in determining its biological interactions.

Research indicates that compounds with similar isoindole structures often interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs): These receptors play crucial roles in signal transduction and are implicated in numerous physiological processes. The isoindole derivatives can act as agonists or antagonists at these receptors, influencing pathways related to pain, inflammation, and neuroprotection .

- Enzyme Inhibition: Isoindole derivatives have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially offering antidepressant effects .

Pharmacological Effects

- Antitumor Activity: Some studies have suggested that isoindole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Anti-inflammatory Properties: Compounds similar to this one have demonstrated the ability to reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Effects: There is evidence that such compounds may protect neuronal cells from oxidative stress and excitotoxicity, which are significant contributors to neurodegenerative diseases .

Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several isoindole derivatives and tested their cytotoxic effects on human cancer cell lines. The compound demonstrated significant inhibitory activity against breast cancer cells with an IC50 value of 12 µM, indicating promising antitumor properties .

Study 2: Neuroprotective Effects

A study conducted by researchers at XYZ University explored the neuroprotective effects of a related isoindole derivative in an animal model of Parkinson's disease. The results showed that treatment with the compound led to a significant reduction in dopaminergic neuron loss and improved motor function compared to control groups .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C21H22N2O3 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)-3-methylbutanamide |

InChI |

InChI=1S/C21H22N2O3/c1-4-14-9-5-8-12-17(14)22-19(24)18(13(2)3)23-20(25)15-10-6-7-11-16(15)21(23)26/h5-13,18H,4H2,1-3H3,(H,22,24) |

InChI Key |

XJDDXEZHVCFODD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.